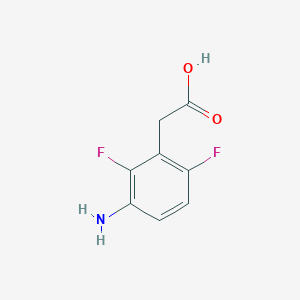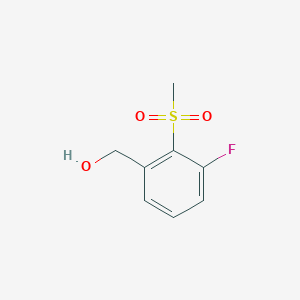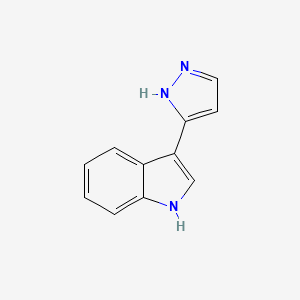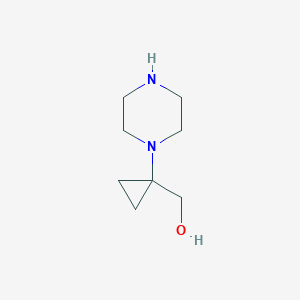
(1-(Piperazin-1-yl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Piperazin-1-yl)cyclopropyl)methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with piperazine under specific conditions. One common method includes:
Cyclopropylmethanol and Piperazine Reaction: Cyclopropylmethanol is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
(1-(Piperazin-1-yl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of piperazine derivatives.
科学研究应用
(1-(Piperazin-1-yl)cyclopropyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with different biomolecules.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (1-(Piperazin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the piperazine and cyclopropyl groups but has additional functional groups that confer different properties.
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate: Another similar compound with a piperazine ring and cyclopropyl group, used in different applications.
Uniqueness
(1-(Piperazin-1-yl)cyclopropyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
(1-piperazin-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-7-8(1-2-8)10-5-3-9-4-6-10/h9,11H,1-7H2 |
InChI 键 |
JXZTVYWZMIJWJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


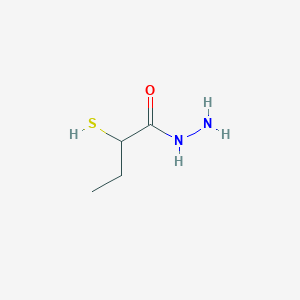
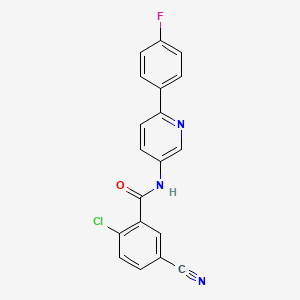
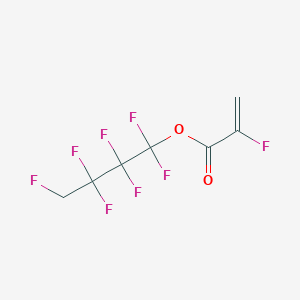

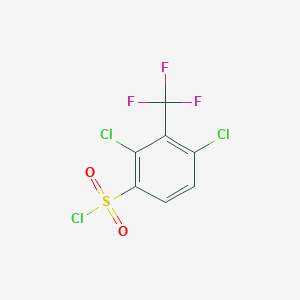
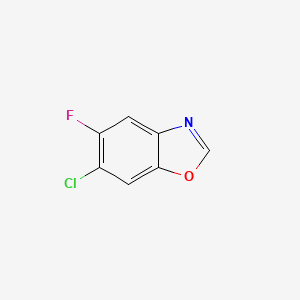
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


